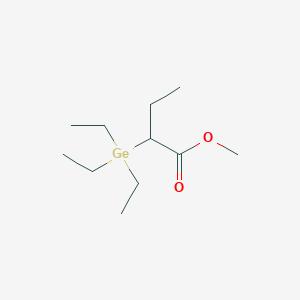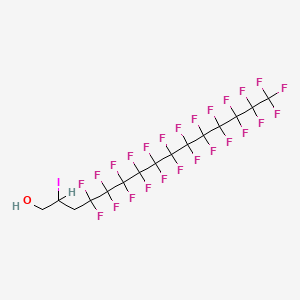
1-Pentadecanol, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentadecanol, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-iodo-: is a highly fluorinated organic compound. It is characterized by the presence of a long carbon chain with multiple fluorine atoms and an iodine atom. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pentadecanol, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-iodo- typically involves the fluorination of a long-chain alcohol followed by iodination. The process may include the following steps:
Fluorination: The long-chain alcohol undergoes fluorination using reagents such as elemental fluorine or fluorinating agents like sulfur tetrafluoride (SF4) under controlled conditions.
Iodination: The fluorinated intermediate is then treated with iodine or iodine-containing compounds to introduce the iodine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and iodination processes, utilizing specialized equipment to handle the highly reactive and potentially hazardous reagents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Pentadecanol, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-iodo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to less oxidized forms, such as alcohols.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of complex fluorinated molecules. Its unique structure makes it valuable in the development of new materials with specific properties.
Biology: In biological research, the compound can be used to study the effects of fluorinated molecules on biological systems. Its high fluorine content may influence membrane interactions and protein binding.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, coatings, and surfactants. Its high fluorine content imparts desirable properties such as hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism of action of 1-Pentadecanol, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-iodo- involves its interaction with molecular targets through its fluorinated and iodinated functional groups. The compound can interact with proteins, lipids, and other biomolecules, potentially altering their structure and function. The high fluorine content may enhance the compound’s ability to penetrate biological membranes and interact with hydrophobic regions of proteins.
Comparison with Similar Compounds
1-Pentadecanol: A long-chain alcohol without fluorination or iodination.
Perfluorodecalin: A fully fluorinated compound with similar hydrophobic properties.
Iododecane: A long-chain alkane with an iodine atom but without fluorination.
Uniqueness: 1-Pentadecanol, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-iodo- is unique due to its combination of extensive fluorination and the presence of an iodine atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where high hydrophobicity, chemical resistance, and reactivity are required.
Properties
CAS No. |
80459-24-1 |
|---|---|
Molecular Formula |
C15H6F25IO |
Molecular Weight |
804.07 g/mol |
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-iodopentadecan-1-ol |
InChI |
InChI=1S/C15H6F25IO/c16-4(17,1-3(41)2-42)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)12(32,33)13(34,35)14(36,37)15(38,39)40/h3,42H,1-2H2 |
InChI Key |
ZEYGPNNBXJHOQZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)I)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-([1,1'-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole](/img/structure/B14413661.png)
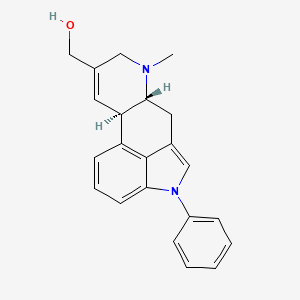
![5-[(4-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14413670.png)
![5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14413674.png)



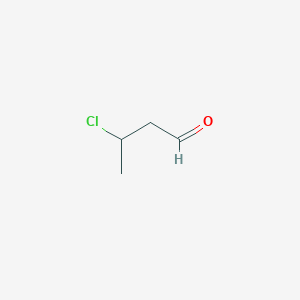
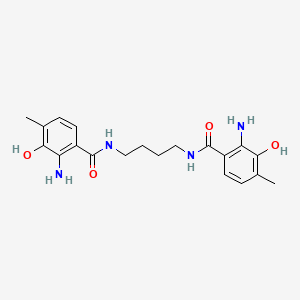
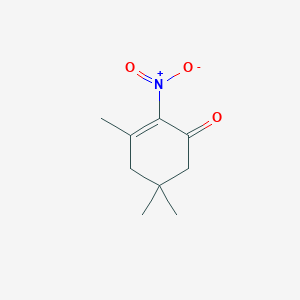

![6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14413730.png)
